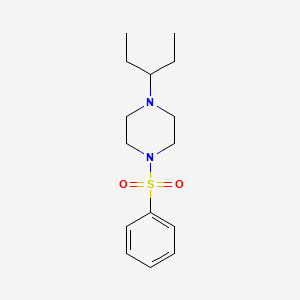
1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound features an ethylpropyl group and a phenylsulfonyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE typically involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . This method allows for the preparation of the hydroamination substrates in excellent yields. The reaction conditions often include the use of a base-free palladium catalyst, such as Pd(DMSO)2(TFA)2, which enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .
Industrial Production Methods
In industrial settings, the production of 1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE may involve large-scale synthesis using similar methods as described above. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols can provide efficient and scalable routes to produce this compound .
化学反应分析
Types of Reactions
1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
科学研究应用
1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE has several applications in scientific research, including:
Biology: It can be used in the study of biological systems and as a potential ligand for various biological targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE: Unique due to its specific substituents on the piperazine ring.
1-(1-ETHYLPROPYL)-4-(METHYLSULFONYL)PIPERAZINE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(1-ETHYLPROPYL)-4-(TOSYL)PIPERAZINE: Contains a tosyl group, which is another common sulfonyl derivative.
Uniqueness
1-(1-ETHYLPROPYL)-4-(PHENYLSULFONYL)PIPERAZINE is unique due to the presence of both an ethylpropyl group and a phenylsulfonyl group on the piperazine ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
生物活性
1-(Pentan-3-yl)-4-(phenylsulfonyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiviral properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pentan-3-yl group and a phenylsulfonyl moiety. These structural elements contribute to its biological activity by enabling interactions with various molecular targets.
The mechanism of action of this compound involves binding to specific proteins and enzymes, which modulates their activity. The piperazine ring is crucial for the compound's ability to inhibit enzyme activity and alter cellular signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, analogues have been identified as potent inhibitors of the chikungunya virus (CHIKV) in vitro. The structure-activity relationship (SAR) studies revealed that modifications on the piperazine structure significantly affected antiviral potency and selectivity .
Case Study: CHIKV Inhibition
In a study examining various piperazine derivatives, it was found that certain modifications led to enhanced antiviral activity against CHIKV. For example, specific substitutions on the piperazine ring improved both cytotoxicity and selectivity indices. The optimized derivatives demonstrated a selectivity index greater than 61, indicating their potential as antiviral agents .
Antimalarial Activity
This compound and its analogues have also been investigated for antimalarial properties. Research has shown that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves blocking erythrocyte invasion by the parasite, which is critical for its lifecycle .
Table: Antimalarial Activity Data
| Compound | EC50 (mM) | Lipophilicity | Remarks |
|---|---|---|---|
| 1 | 0.69 | Moderate | Effective against asexual stage parasites |
| S-1 | 0.33 | Improved | Enhanced activity with structural modifications |
| 17 | 1.8 | Lower | Disubstitution reduced activity |
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxic concentration (CC50) values for this compound derivatives were assessed in various cell lines, revealing that while some derivatives exhibited significant antiviral activity, they also demonstrated moderate cytotoxicity .
Table: Cytotoxicity Data
| Compound | CC50 (μM) | Selectivity Index |
|---|---|---|
| 6a | 66.4 | 9.83 |
| 8b | 18.6 | 1.17 |
属性
分子式 |
C15H24N2O2S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-14(4-2)16-10-12-17(13-11-16)20(18,19)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
InChI 键 |
FMICQMNWTMVRJW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















